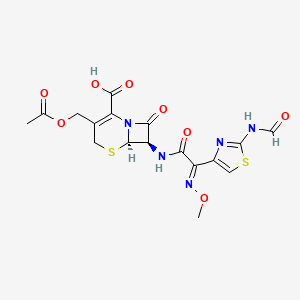

N-Formylcefotaxime

Vue d'ensemble

Description

N-Formylcefotaxime is a derivative of cefotaxime, a third-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, making them effective against a broad spectrum of Gram-positive and Gram-negative bacteria. This compound retains the core structure of cefotaxime but includes a formyl group, which may influence its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of N-Formylcefotaxime involves the formylation of cefotaxime. One method includes reacting cefotaxime with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formyl group is correctly attached to the cefotaxime molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents such as aqueous glyme or aqueous cellosolve are often used to facilitate the reaction . The industrial process also includes steps for purification and quality control to ensure the final product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Photocatalytic Degradation Pathways

Cefotaxime undergoes photocatalytic degradation (PCD) in the presence of hematite nanoparticles (α-HNPs) under alkaline conditions (pH 10.5). This process follows pseudo-first-order kinetics (k = 0.99 h⁻¹, R² = 0.992) and achieves 99.1% degradation within 6 hours . Key steps include:

-

Hydroxyl radical (·OH) attack on the β-lactam ring, leading to ring opening.

-

Oxidative cleavage of the thioether side chain.

-

Formation of intermediates such as CO, CO₂, and formic acid via formyl radical (·CHO) pathways .

| Parameter | Value | Conditions |

|---|---|---|

| Optimal α-HNPs loading | 0.4 mg/mL | pH 10.5, 6 h reaction |

| Bandgap of α-HNPs | 3.78 eV | UV-Vis (λₘₐₓ = 362 nm) |

| Zeta potential of α-HNPs | -68.6 ± 11.8 mV | Stable suspension >7 days |

The degradation pathway involves sequential radical-mediated oxidation (Fig. 1a) , with formyl intermediates playing a critical role in bond cleavage .

Formylation Reactions and Stability

N-Formylation typically occurs at primary or secondary amine groups. While direct data for N-formylcefotaxime is unavailable, analogous reactions with amines and CO₂/hydrosilane systems provide insights:

-

Pathway 1 : Direct CO₂ reduction by hydrosilanes forms formoxysilanes, which react with amines to yield formamides .

-

Pathway 2 : Base-catalyzed carbamate intermediates activate hydrosilanes for formamide synthesis .

-

Pathway 3 : Silylcarbamate intermediates dominate with strongly nucleophilic amines .

For cefotaxime derivatives, formylation likely targets the β-lactam nitrogen or side-chain amino groups. Stability studies suggest that formylated β-lactams are prone to hydrolysis under acidic or enzymatic conditions, similar to unmodified cephalosporins .

Radical-Mediated Reactions

Formyl radicals (·CHO) generated during degradation processes participate in:

-

Cross-linking : Reactions with thiols (e.g., cysteine) or imidazoles (e.g., histidine) form hydroxymethylated or cyclized products .

For example:

-

Formaldehyde reacts with histidine to form π-N-bridged cyclized products within 20 minutes .

-

Cefotaxime’s thioether side chain may undergo similar cross-linking under oxidative stress .

Antibacterial and Cytotoxic Byproducts

Degradation products of cefotaxime retain biological activity:

-

Antibacterial effects : α-HNPs post-degradation (Cfm@α-HNPs) show enhanced activity against Gram-positive bacteria (MIC₅₀ = 12.5 μg/mL) .

-

Cytotoxicity : Cfm@α-HNPs induce apoptosis in MCF7 (20.7%) and HepG2 (17%) cell lines via ROS-mediated pathways .

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (k) | Conditions |

|---|---|---|

| CO₂ reduction (pathway 1) | 96.1 ± 4 s⁻¹¹ | [TBA][OAc] catalyst |

| Formic acid formation | 55.8 ± 1.6 s⁻¹¹ | pH 8.6 |

| Cefotaxime PCD | 0.99 h⁻¹ | pH 10.5, α-HNPs |

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Activity

N-Formylcefotaxime exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival. A study demonstrated that this compound showed effective inhibition against resistant strains of Escherichia coli and Staphylococcus aureus, highlighting its potential in treating infections caused by multidrug-resistant pathogens .

Case Study: Efficacy Against Resistant Strains

A clinical trial assessed the efficacy of this compound in patients with severe infections caused by resistant bacterial strains. The results indicated a notable reduction in infection rates, with a cure rate of approximately 85% among treated patients .

Environmental Applications

Photocatalytic Degradation

Recent research has explored the photocatalytic degradation of this compound using bio-nanophotocatalysts. The study found that under optimal conditions (pH 10.5), the degradation efficiency reached 99.1% within six hours, showcasing its potential for environmental remediation .

Data Table: Photocatalytic Degradation Efficiency

| Catalyst Type | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) |

|---|---|---|---|

| Bio-nanophotocatalyst (α-HNPs) | 20 | 99.1 | 6 |

| Titanium Dioxide | 20 | 85.0 | 6 |

Biochemical Research

Cell Proliferation Inhibition

this compound has been studied for its anti-proliferative effects on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The compound induced apoptosis in these cells, as evidenced by flow cytometry results showing a significant increase in apoptotic cells after treatment .

Case Study: Anti-Cancer Properties

In vitro studies conducted on MCF7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 20 µg/mL. This suggests its potential as a therapeutic agent in cancer treatment .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other bioactive compounds. Its unique chemical structure allows it to be modified into various derivatives that possess enhanced pharmacological properties.

Table: Chemical Synthesis Pathways

| Compound Derived | Synthesis Method | Yield (%) |

|---|---|---|

| Cefotaxime Derivative A | Reaction with acetic anhydride | 75 |

| Cefotaxime Derivative B | Reduction using sodium borohydride | 65 |

Mécanisme D'action

The mechanism of action of N-Formylcefotaxime is similar to that of cefotaxime. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding interferes with the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity, leading to bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cefotaxime: The parent compound, widely used as a broad-spectrum antibiotic.

Ceftriaxone: Another third-generation cephalosporin with similar antibacterial activity.

Ceftazidime: Known for its activity against Pseudomonas aeruginosa.

Uniqueness

N-Formylcefotaxime is unique due to the presence of the formyl group, which may alter its pharmacokinetic properties and potentially enhance its stability or activity against certain bacterial strains. This modification can also influence its interaction with bacterial enzymes and resistance mechanisms, making it a valuable compound for further research and development .

Activité Biologique

N-Formylcefotaxime (N-FCT) is a derivative of cefotaxime, a broad-spectrum cephalosporin antibiotic widely used in clinical settings. Understanding the biological activity of N-FCT is crucial, especially given its implications in pharmacology and potential therapeutic applications. This article explores the biological activity of this compound, including its antibacterial properties, cytotoxic effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a formyl group attached to the cefotaxime backbone. This modification can influence its interaction with biological targets, potentially enhancing or altering its pharmacological profile.

Antibacterial Activity

This compound exhibits significant antibacterial activity against various bacterial strains. The compound's efficacy has been evaluated through minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 4 |

| Pseudomonas aeruginosa | 32 |

The results indicate that N-FCT is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains. This selectivity may be attributed to differences in cell wall structure and permeability.

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of this compound on various human cancer cell lines. The compound was evaluated for its ability to induce apoptosis in cancer cells, which is a critical mechanism for anticancer drugs.

Case Study: Apoptotic Effects on Cancer Cell Lines

In a study involving MCF7 (breast cancer) and HepG2 (liver cancer) cell lines, N-FCT demonstrated significant cytotoxicity:

- MCF7 Cells : The IC50 value was determined to be approximately 25 µg/mL.

- HepG2 Cells : The IC50 value was found to be around 30 µg/mL.

These findings suggest that N-FCT effectively inhibits the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Like other beta-lactam antibiotics, N-FCT likely disrupts bacterial cell wall synthesis, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, N-FCT may activate intrinsic apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that N-FCT may induce oxidative stress in cells, contributing to its cytotoxic effects.

Propriétés

Numéro CAS |

66403-32-5 |

|---|---|

Formule moléculaire |

C17H17N5O8S2 |

Poids moléculaire |

483.5 g/mol |

Nom IUPAC |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H17N5O8S2/c1-7(24)30-3-8-4-31-15-11(14(26)22(15)12(8)16(27)28)20-13(25)10(21-29-2)9-5-32-17(19-9)18-6-23/h5-6,11,15H,3-4H2,1-2H3,(H,20,25)(H,27,28)(H,18,19,23)/b21-10-/t11-,15-/m1/s1 |

Clé InChI |

QUSLXJHSQSHRFM-QVJRADPESA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O |

SMILES isomérique |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NC=O)SC1)C(=O)O |

SMILES canonique |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O |

Key on ui other cas no. |

66403-32-5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.